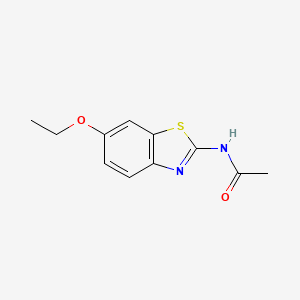
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine (MSMPP) is a pyrimidine derivative that has been widely studied in the scientific community. It has been used as a model compound in many synthetic and biological studies, as well as in numerous laboratory experiments. MSMPP is a promising compound with a wide range of applications, from pharmaceuticals to agriculture.
科学的研究の応用
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine is a valuable tool for scientific research. It has been used in a variety of studies, including those related to medicinal chemistry, drug discovery, and structural biology. It has also been used in studies of enzyme inhibition, enzyme catalysis, and protein-ligand interactions. In addition, 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine has been used in studies of metal-catalyzed organic transformations, and in the study of organic reaction mechanisms.
作用機序
The mechanism of action of 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine is still not completely understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It has been shown to interact with cysteine proteases, and to inhibit the activity of certain enzymes. It has also been shown to interact with DNA and RNA, and to affect the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine are still under investigation. However, it has been shown to have an effect on the activity of certain enzymes, as well as on the expression of certain genes. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs in the body.
実験室実験の利点と制限
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it is relatively inexpensive to purchase. However, there are some limitations to its use in laboratory experiments. It is relatively insoluble in water, and it is not very soluble in organic solvents. In addition, it is sensitive to light and air, and it can be degraded by certain enzymes.
将来の方向性
There are a number of potential future directions for 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine research. These include the development of new synthesis methods, the investigation of its mechanism of action, the study of its biochemical and physiological effects, and the exploration of its potential applications in medicine, agriculture, and other areas. In addition, further research could be conducted into its structure-activity relationships, as well as its potential interactions with other molecules.
合成法
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine can be synthesized using a variety of methods. The most common method is a nucleophilic substitution reaction, where a nucleophile such as a sulfide ion reacts with an electrophile such as 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine. This reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature, and the product is purified using column chromatography. Other methods for synthesizing 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine include the use of Grignard reagents, base-catalyzed reactions, and cyclization reactions.
特性
IUPAC Name |
5-methyl-2-methylsulfanyl-4-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-7-11-10(14-2)12-9(8)13-5-3-4-6-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNZIMQWEPAKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCCC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)

![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)
![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)
![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)
![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441297.png)
![3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441309.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441311.png)
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441317.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441336.png)